molecular formula C15H21IN2 B1192180 AT-1012

AT-1012

Katalognummer: B1192180
Molekulargewicht: 356.25
InChI-Schlüssel: PEABIRMUXLEPPM-CLLJXQQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AT-1012 is a high affinity, selective alpha3beta4 nAChR ligand.

Q & A

Basic Research Questions

Q. What is the binding affinity of AT-1012 to α3β4 nicotinic acetylcholine receptors (nAChRs), and how is it experimentally determined?

  • Methodological Answer : Binding affinity (Kd) is quantified via saturation binding assays using radiolabeled [¹²⁵I]this compound. Nonlinear regression analysis of saturation curves under varying ligand concentrations provides Kd and Bmax values. For example, studies report Kd values of 0.22–1.04 nM depending on experimental conditions (e.g., presence of competitors like epibatidine) . Non-specific binding is controlled using excess unlabeled ligands (e.g., 0.1 µM epibatidine) .

Q. How do researchers validate the specificity of this compound for α3β4 nAChRs over other receptor subtypes?

  • Methodological Answer : Competitive binding assays with subtype-selective ligands (e.g., α-conotoxins for α3β4 vs. α4β2 nAChRs) are used. For instance, co-incubation of [³H]epibatidine with this compound in saturation experiments reveals whether this compound displaces epibatidine competitively, confirming subtype selectivity . Radioligand binding in transfected cell lines expressing specific nAChR subtypes further validates specificity.

Q. What statistical rigor is required when reporting this compound binding parameters (e.g., Kd, Bmax)?

  • Methodological Answer : Follow guidelines for precision:

  • Report means ± standard deviation (SD) or standard error (SEM) with sample sizes (n ≥ 3).
  • Use nonlinear regression tools (e.g., GraphPad Prism) for curve fitting, ensuring R² ≥ 0.95 for model reliability.
  • Avoid overreporting significant figures; align decimal places with instrument precision (e.g., Kd = 0.22 nM, not 0.2153 nM) .

Advanced Research Questions

Q. How can researchers distinguish between competitive and non-competitive inhibition mechanisms of this compound at α3β4 nAChRs?

  • Methodological Answer : Two experimental approaches:

Schild Analysis : Vary concentrations of a known competitive ligand (e.g., epibatidine) in the presence of this compound. A parallel rightward shift in dose-response curves indicates competitive inhibition.

Saturation Binding with Competitors : If this compound reduces Bmax without affecting Kd, it suggests non-competitive binding. Evidence from [¹²⁵I]this compound saturation assays under epibatidine shows reduced Bmax (5.58–7.92 pmol/mg), supporting non-competitive interaction .

Q. What experimental designs address contradictions in reported Kd values for this compound under varying ligand conditions?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., buffer composition, temperature). To resolve discrepancies:

  • Standardize protocols (e.g., 25°C incubation, Tris-HCl buffer pH 7.4).
  • Use internal controls (e.g., reference ligands with known Kd).
  • Apply meta-analysis frameworks (e.g., PICO) to compare studies systematically .

Q. How should researchers design dose-response studies to evaluate this compound’s functional effects (e.g., ion flux assays)?

  • Methodological Answer :

  • Use fluorometric assays (e.g., FLIPR for Ca²⁺ flux) with a 10-point dilution series (e.g., 1 pM–10 µM this compound).
  • Normalize data to positive controls (e.g., 100 µM nicotine).
  • Fit sigmoidal curves to calculate EC₅₀/IC₅₀. Report Hill coefficients to infer cooperativity .

Q. What are best practices for reconciling discrepancies between this compound’s in vitro binding data and in vivo pharmacological effects?

  • Methodological Answer :

  • Perform pharmacokinetic profiling (e.g., plasma protein binding, blood-brain barrier penetration).
  • Use knock-out animal models to isolate α3β4 nAChR-mediated effects.
  • Apply systems pharmacology modeling to integrate in vitro binding constants with in vivo exposure data .

Q. Data Analysis & Interpretation

Q. How should researchers analyze conflicting results in this compound’s Bmax values across experimental replicates?

  • Methodological Answer :

  • Conduct power analysis to ensure sufficient sample size (n ≥ 5).
  • Assess technical variability (e.g., membrane preparation consistency).
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify outlier datasets .

Q. What methodologies are recommended for assessing this compound’s allosteric modulation of nAChRs?

  • Methodological Answer :

  • Pre-incubate receptors with this compound before adding orthosteric ligands.
  • Analyze changes in ligand association/dissociation kinetics via stopped-flow fluorometry.
  • Compare Schild regression slopes; non-unity slopes suggest allosteric effects .

Q. How can researchers ensure reproducibility when scaling this compound assays from cell lines to tissue samples?

  • Methodological Answer :
  • Validate antibody/reagent specificity in target tissues (e.g., immunohistochemistry for α3β4 nAChRs).
  • Use internal standards (e.g., spiked radioligands) in tissue homogenates.
  • Adhere to ARRIVE guidelines for transparent reporting .

Q. Ethical & Reporting Standards

Q. What ethical considerations apply to studies using this compound in animal models?

  • Methodological Answer :
  • Follow institutional IACUC protocols for humane endpoints.
  • Report animal strain, sex, and sample size justification.
  • Disclose conflicts of interest (e.g., funding sources) per journal guidelines .

Q. How should researchers address potential biases in this compound data interpretation?

  • Methodological Answer :
  • Blind experimenters to treatment groups.
  • Pre-register hypotheses and analysis plans (e.g., on Open Science Framework).
  • Use independent replication cohorts .

Eigenschaften

Molekularformel

C15H21IN2

Molekulargewicht

356.25

IUPAC-Name

(1R,3r,5S)-N-(2-Iodophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C15H21IN2/c1-18-12-5-4-6-13(18)10-11(9-12)17-15-8-3-2-7-14(15)16/h2-3,7-8,11-13,17H,4-6,9-10H2,1H3/t11-,12+,13-

InChI-Schlüssel

PEABIRMUXLEPPM-CLLJXQQHSA-N

SMILES

IC1=CC=CC=C1N[C@H]2C[C@H]3CCC[C@H](N3C)C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

AT1012;  AT 1012;  AT-1012

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.